7,8-diethoxy-N-[(4-methoxyphenyl)methyl]-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-diethoxy-N-[(4-methoxyphenyl)methyl]-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide is a complex organic compound that belongs to the thiazoloquinazoline family. This compound is characterized by its unique structure, which includes a thiazole ring fused with a quinazoline ring, and various functional groups such as ethoxy, methoxy, and carboxamide. These structural features contribute to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-diethoxy-N-[(4-methoxyphenyl)methyl]-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide typically involves multiple steps, starting from readily available starting materials
Formation of Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under basic conditions.
Fusion with Quinazoline Ring: The thiazole ring is then fused with a quinazoline ring through a cyclization reaction involving appropriate intermediates.
Introduction of Functional Groups: The ethoxy and methoxy groups are introduced through nucleophilic substitution reactions, while the carboxamide group is introduced through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of efficient catalysts, high-purity reagents, and controlled reaction conditions to ensure the desired product is obtained with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
7,8-diethoxy-N-[(4-methoxyphenyl)methyl]-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The ethoxy and methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohols.
Scientific Research Applications
7,8-diethoxy-N-[(4-methoxyphenyl)methyl]-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is being investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: It can be used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 7,8-diethoxy-N-[(4-methoxyphenyl)methyl]-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds such as sulfathiazole and ritonavir share the thiazole ring structure and exhibit antimicrobial and antiviral activities.
Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as anticancer agents, share the quinazoline ring structure.
Uniqueness
The uniqueness of 7,8-diethoxy-N-[(4-methoxyphenyl)methyl]-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide lies in its combined thiazole and quinazoline ring structures, along with the specific functional groups that contribute to its diverse chemical and biological properties. This combination of structural features makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C23H23N3O5S2 |
---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
7,8-diethoxy-N-[(4-methoxyphenyl)methyl]-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide |
InChI |
InChI=1S/C23H23N3O5S2/c1-4-30-17-10-15-16(11-18(17)31-5-2)26-20(25-21(15)27)19(33-23(26)32)22(28)24-12-13-6-8-14(29-3)9-7-13/h6-11H,4-5,12H2,1-3H3,(H,24,28)(H,25,27) |
InChI Key |
YSFZYKRLMJWGTC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)C(=O)NC3=C(SC(=S)N23)C(=O)NCC4=CC=C(C=C4)OC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.